2,5-Dioxopyrrolidin-1-yl stearate
CAS No.: 14464-32-5
VCID: VC0014465
Molecular Formula: C22H39NO4
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
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Description | 2,5-Dioxopyrrolidin-1-yl stearate, also known by its chemical formula C22H39NO4, is a compound derived from stearic acid and N-hydroxysuccinimide. It features a pyrrolidine ring structure with two carbonyl groups at the 2 and 5 positions. The compound is characterized by its hydrophobic stearate tail and the N-hydroxysuccinimide moiety, which contributes to its properties in biochemistry and pharmaceuticals. The N-hydroxysuccinimide group's ability to form stable amide bonds with nucleophiles, such as amines, contributes to its reactivity. This compound exhibits significant biological activity because it can modify biomolecules. Its derivatives are often used in drug delivery systems and as intermediates in the synthesis of bioactive compounds. The hydrophobic nature of 2,5-dioxopyrrolidin-1-yl stearate allows it to interact effectively with lipid membranes, enhancing its potential as a pharmaceutical agent. Interaction studies have indicated that the compound can effectively interact with proteins and nucleic acids, which facilitates the development of novel therapeutics. Its ability to stabilize protein structures also makes it a valuable tool in biochemical research. Other compounds sharing structural similarities with 2,5-dioxopyrrolidin-1-yl stearate include 2,5-dioxopyrrolidin-1-yl butyrate, which has a shorter alkyl chain and is used in similar applications, and N-Hydroxysuccinimide, commonly used for protein labeling. The uniqueness of 2,5-dioxopyrrolidin-1-yl stearate lies in its combination of hydrophobic properties from the stearate tail and reactivity from the N-hydroxysuccinimide group, making it particularly effective for bioconjugation and drug delivery applications. |
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CAS No. | 14464-32-5 |
Product Name | 2,5-Dioxopyrrolidin-1-yl stearate |
Molecular Formula | C22H39NO4 |
Molecular Weight | 381.5 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) octadecanoate |
Standard InChI | InChI=1S/C22H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h2-19H2,1H3 |
Standard InChIKey | ZERWDZDNDJBYKA-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Synonyms | Octadecanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester; N-(Stearoyloxy)succinimide; Stearic Acid N-Hydroxysuccinimide Ester; |
PubChem Compound | 3552761 |
Last Modified | Sep 14 2023 |
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